REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1F)[C:7]([OH:9])=[O:8])([O-])=O.N([O-])=O.[Na+].[N-]=[N+:19]=[N-:20].[Na+].O.[C:23](O)(C(F)(F)F)=O>[Pd]>[N:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[CH3:23])[C:7]([OH:9])=[O:8])=[N+:19]=[N-:20] |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
105 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
405 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
was stirred for 12 h under an H2 atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with 20 mL of TFA
|
Type
|
STIRRING
|
Details
|
The pale yellow solution was then stirred under N2 at 0° C. for 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
After an additional 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water and hexanes
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C(=O)O)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 964 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |